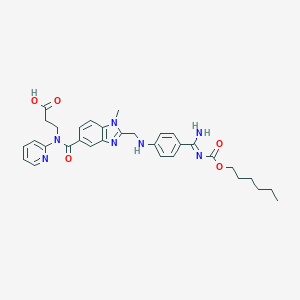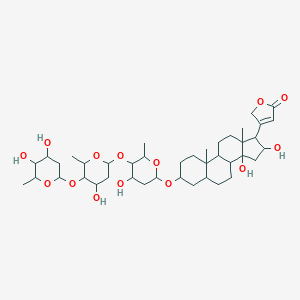
Gitoxin
Vue d'ensemble
Description
Gitoxin is a Na+/K±ATPase inhibitor . It usually appears as a result of metabolic degradation of Digitoxin . The hydroxyl (ZOH) group close to the C-17β position changes the pharmacokinetics and pharmacodynamics of these substances considerably .
Synthesis Analysis
Gitoxin is a result of metabolic degradation of Digitoxin . It is also a starting material for the synthesis of gitoxin derivatives with activity as cardiac glycosides . A study reported the use of simple coacervates of the hydrophobic protein zein to encapsulate Gitoxin .Molecular Structure Analysis
The molecular formula of Gitoxin is C41H64O14 . The molecular weight is 780.94 .Chemical Reactions Analysis
The reaction of gitoxin with sulfuric acid to produce a brilliant red color is well known . This qualitative reaction could be developed into a quantitative method for the analysis of a mixture of the two glycosides .Physical And Chemical Properties Analysis
Gitoxin is a solid substance . It has a molecular weight of 780.94 .Applications De Recherche Scientifique
Cardiotonic Agent
Gitoxin is primarily recognized for its cardiotonic properties . It is a cardiac glycoside that can increase the force of myocardial contraction, making it a valuable agent in treating congestive heart failure (CHF) . By inhibiting the Na⁺/K⁺-ATPase enzyme, it indirectly causes an increase in intracellular calcium concentration, which enhances the contractility of heart muscles .
Antiarrhythmic Applications
Due to its influence on cardiac ion channels, Gitoxin exhibits antiarrhythmic activities . It is particularly effective in the management of certain types of arrhythmias, including atrial fibrillation and atrial flutter . The compound’s ability to modulate the cardiac rhythm makes it a potential candidate for further research into novel antiarrhythmic medications.
Optimization of Cultivation Conditions
Research has been conducted to optimize the cultivation conditions for plants like Digitalis lanata Ehrh. , which produce Gitoxin. Studies have shown that certain growth conditions, such as soil type and CO2 enrichment, can significantly affect the production of Gitoxin in these plants . This research is crucial for improving the yield and quality of Gitoxin for medicinal use.
Mécanisme D'action
Target of Action
Gitoxin, also known as Anhydrogitalin, primarily targets the Na+/K+ ATPase enzyme, mainly in the myocardium . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction .
Mode of Action
Gitoxin exerts its effects by inhibiting the Na+/K+ ATPase membrane pump . This inhibition leads to an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin . This interaction with its targets results in increased force of contractions (positive inotropic effect), reduced speed of electric conduction (negative dromotropic effect), increased excitability (positive bathmotropic effect), and reduced frequency of heartbeat (negative chronotropic effect) .
Biochemical Pathways
The inhibition of the Na+/K+ ATPase by Gitoxin affects several biochemical pathways. The increased intracellular sodium disrupts the sodium-calcium exchanger leading to an increase in intracellular calcium . This increase in calcium concentration can activate various downstream pathways that involve calcium-dependent signaling molecules, ultimately leading to enhanced cardiac muscle contraction .
Pharmacokinetics
Digitoxin, for example, has a large volume of distribution due to its high affinity for skeletal and cardiac muscles, intestines, and kidney . It has a distinct distribution phase, which lasts 6-8 hours, and its disposition is best described by a two-compartment pharmacokinetic model
Result of Action
The primary result of Gitoxin’s action is the enhancement of cardiac muscle contraction. By increasing the intracellular calcium concentration, Gitoxin promotes the activation of contractile proteins, leading to stronger heart muscle contractions . This can help improve the efficiency of the heart in conditions like heart failure and certain kinds of heart arrhythmia .
Action Environment
The action, efficacy, and stability of Gitoxin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Some drugs may interact with Gitoxin, altering its absorption, distribution, metabolism, or excretion, thereby affecting its overall efficacy and potential for toxicity. Furthermore, physiological conditions such as renal function can significantly impact the pharmacokinetics and subsequent pharmacodynamics of Gitoxin . Therefore, careful consideration of these environmental factors is crucial when administering Gitoxin.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25+,26-,27+,28+,29+,30+,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDZKPBAOKJBT-CNPIRKNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017007 | |
| Record name | Gitoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gitoxin | |
CAS RN |
4562-36-1 | |
| Record name | Gitoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4562-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gitoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004562361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gitoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gitoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GITOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOR2TD6SO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Gitoxin?
A1: Gitoxin, like other cardiac glycosides, primarily targets the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular electrochemical gradients. []
Q2: How does Gitoxin binding to Na+/K+-ATPase affect cardiac muscle contractility?
A2: By inhibiting the Na+/K+-ATPase, Gitoxin indirectly increases intracellular calcium levels. This occurs because the sodium-calcium exchanger, which normally removes calcium from the cell, becomes less efficient in the presence of elevated intracellular sodium. Increased calcium enhances the contractile force of cardiac muscle cells, leading to a positive inotropic effect. []
Q3: What is the molecular formula and weight of Gitoxin?
A3: The molecular formula of Gitoxin is C41H64O14, and its molecular weight is 780.94 g/mol. []
Q4: Does Gitoxin exhibit characteristic spectroscopic properties?
A4: Yes, Gitoxin, like other cardiac glycosides, exhibits a characteristic UV absorbance maximum at 308 nm in ethanol (log ε = 2.08), attributed to the α, β-unsaturated lactone ring. Additionally, its infrared spectrum shows absorption bands characteristic of ketone (5.7 μm) and double bond (6.12 μm) functionalities. []
Q5: Is there a difference in the fluorescence properties between different sources of Gitoxin?
A5: Research has shown that there can be variations in fluorescence properties between Gitoxin obtained from different manufacturers. While some samples exhibited fluorescence under UV light after treatment with trichloroacetic acid, others did not. This difference is not attributed to impurities like Gitoxin but might indicate subtle structural variations. []
Q6: Are there specific challenges in formulating Gitoxin for therapeutic use?
A6: Yes, Gitoxin's therapeutic application has been limited due to its poor solubility in aqueous solutions, hindering its bioavailability following oral administration. [, ]
Q7: What strategies have been explored to improve the bioavailability of Gitoxin?
A7: Researchers have investigated the use of sodium escinate as a potential excipient to enhance Gitoxin's solubility and bioavailability in solid dosage forms. []
Q8: Have computational methods been applied to study Gitoxin and its derivatives?
A9: While specific computational studies on Gitoxin itself are limited within the provided research papers, structure-activity relationship (SAR) studies have been conducted on its derivatives, suggesting that modifications at the 16α-OH group can significantly influence potency without affecting its impact on cardiac rhythm. []
Q9: Can structural modifications of Gitoxin selectively affect its vascular and cardiac effects?
A11: Yes, studies show that certain structural modifications of Gitoxin, particularly nitration at the 3'' position, can result in compounds with reduced vascular contractile effects while maintaining their positive inotropic action on cardiac muscle. This finding has significant implications for developing cardiac glycosides with improved safety profiles. [, ]
Q10: Have prodrug strategies been explored to improve Gitoxin's therapeutic profile?
A13: Yes, penta-acetyl-gitoxin (Pengitoxin) has been investigated as a potential prodrug of Gitoxin. This acetylated derivative exhibits improved solubility and oral absorption, undergoing rapid de-acetylation in vivo to release the active Gitoxin. This approach highlights the potential of prodrug design for enhancing the therapeutic application of Gitoxin. []
Q11: What analytical techniques are commonly employed for Gitoxin analysis?
A14: Various methods are used for Gitoxin analysis, including: - Thin-layer chromatography (TLC): Used for separating and identifying Gitoxin and its metabolites in biological samples. [, , ] - Paper chromatography: Historically used for separating cardiac glycosides like Gitoxin, digitoxin, and gitaloxin in plant extracts. [, ] - High-performance liquid chromatography (HPLC): Offers enhanced separation and sensitivity for quantifying Gitoxin and its metabolites in biological samples. [] - Radioimmunoassay (RIA): Utilized for quantifying Gitoxin and its metabolites in plasma and urine samples. [, , , , ] - Liquid chromatography-electrospray-mass spectrometry (LC-ES-MS): A highly specific and sensitive method for identifying and quantifying Gitoxin and its metabolites in biological matrices. []
Q12: Are there specific challenges in analyzing Gitoxin in biological samples?
A12: Yes, accurate Gitoxin analysis can be challenging due to: - Low therapeutic concentrations in plasma and tissues. - The presence of metabolites that may interfere with analysis. - The need for sensitive and specific analytical methods to differentiate Gitoxin from other structurally similar cardiac glycosides.
Q13: What research tools and resources are crucial for advancing Gitoxin research?
A13: Key resources include: - Access to pure Gitoxin and its derivatives. - Reliable antibodies and analytical standards for accurate quantification. - Well-characterized animal models for studying its pharmacological and toxicological effects. - Advanced analytical instruments like LC-MS and HPLC for sensitive and specific detection.
Q14: When was Gitoxin first isolated and characterized?
A17: While the exact date of its discovery is not mentioned in the provided research papers, Gitoxin has been recognized as a constituent of Digitalis purpurea for a significant period, with its pharmacological properties being investigated since at least the mid-20th century. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



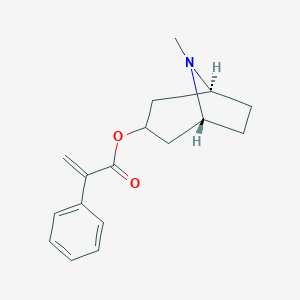
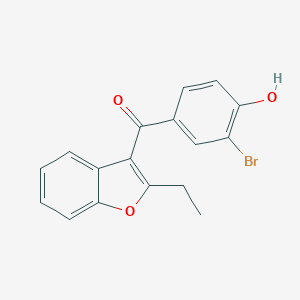

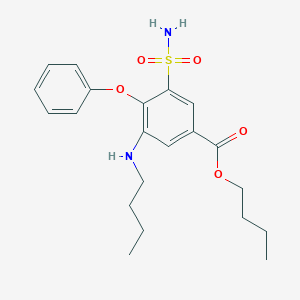
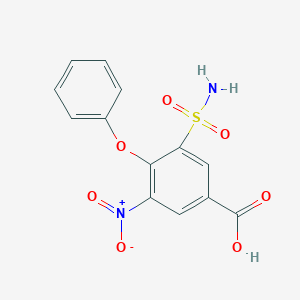

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

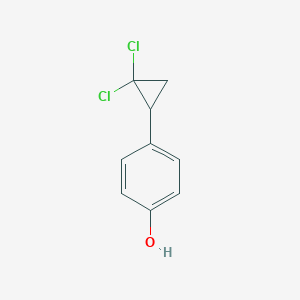
![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)
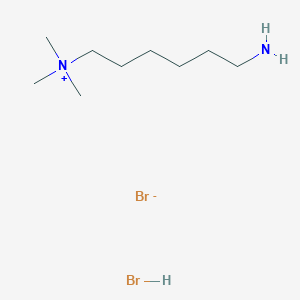

![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)
